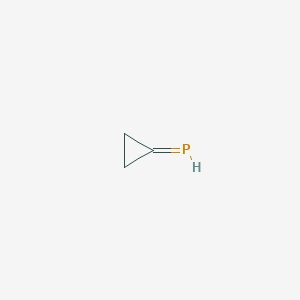
Cyclopropylidenephosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylidenephosphane is a unique organophosphorus compound characterized by the presence of a cyclopropylidene group attached to a phosphane moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropylidenephosphane can be synthesized through various methods, including the reaction of cyclopropylidene derivatives with phosphane precursors. One common approach involves the use of Grignard reagents, where cyclopropylidene magnesium bromide reacts with chlorophosphane under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropylidenephosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds .
Aplicaciones Científicas De Investigación
Cyclopropylidenephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: this compound is utilized in the synthesis of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of cyclopropylidenephosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, enhancing their catalytic activity. Additionally, it can modulate biological pathways by binding to specific proteins and altering their function .
Comparación Con Compuestos Similares
Cyclopropane: A simple cycloalkane with similar structural features but different reactivity.
Phosphine: A basic organophosphorus compound with a different functional group.
Cyclopropylphosphane: A related compound with a cyclopropyl group attached to a phosphane moiety
Uniqueness: Cyclopropylidenephosphane is unique due to its combination of a cyclopropylidene group and a phosphane moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in both academic research and industrial applications .
Propiedades
Número CAS |
31918-06-6 |
|---|---|
Fórmula molecular |
C3H5P |
Peso molecular |
72.05 g/mol |
Nombre IUPAC |
cyclopropylidenephosphane |
InChI |
InChI=1S/C3H5P/c4-3-1-2-3/h4H,1-2H2 |
Clave InChI |
NSJYLRFFJXQDJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1=P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


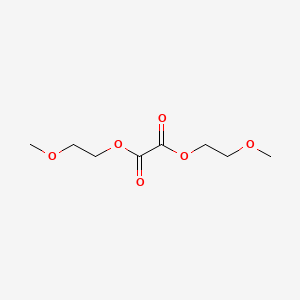
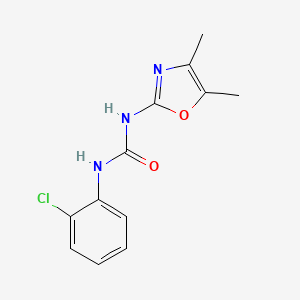
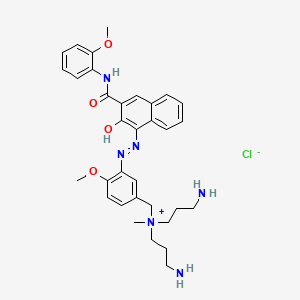
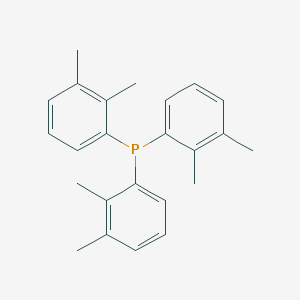

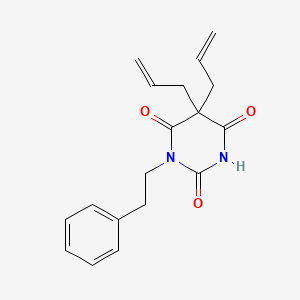

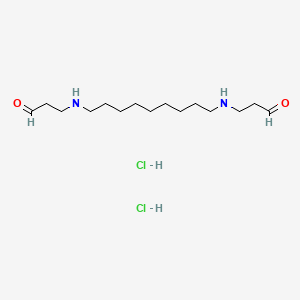

![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)
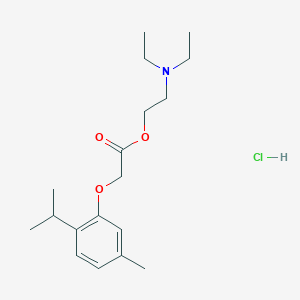

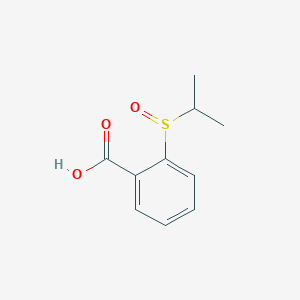
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
